LOXL2 Inhibition: Comparison with Pyridine Analog
Quinolin-4-ylmethanamine (free base) inhibits recombinant human LOXL2 with an IC50 of 6.04 nM [1]. In the same study, the benchmark inhibitor (2-chloropyridin-4-yl)methanamine exhibited an IC50 of 126 nM [2]. This represents a 21-fold improvement in potency attributable to the quinoline scaffold [3].
| Evidence Dimension | LOXL2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 6.04 nM |
| Comparator Or Baseline | (2-chloropyridin-4-yl)methanamine, IC50 = 126 nM |
| Quantified Difference | 21-fold more potent |
| Conditions | Recombinant human LOXL2, pH 8.0, 37°C |
Why This Matters
For programs targeting LOXL2 in fibrosis or oncology, this 21-fold potency advantage may enable lower effective doses and improved selectivity over off-target amine oxidases.
- [1] BRENDA Enzyme Database. Ligand 1-(quinolin-4-yl)methanamine. Ligand ID 220444. View Source
- [2] Hutchinson, J.H., et al. ACS Med. Chem. Lett. 2017, 8, 423-427. View Source
- [3] Hutchinson, J.H., et al. ACS Med. Chem. Lett. 2017, 8, 423-427. (Supplementary Data) View Source
